
Reasons for the discontinuation of Bavisant
clinical trials for ADHD.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bavisant

Cat. No.: B1667764 Get Quote

Bavisant (JNJ-31001074) for ADHD: A Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the discontinuation of Bavisant (JNJ-

31001074) clinical trials for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Bavisant clinical trials for ADHD?

A1: The primary reason for the discontinuation of Bavisant's development for ADHD was the

failure to demonstrate significant clinical efficacy in a key Phase 2 clinical trial (NCT00880217).

[1][2] In this study, Bavisant did not show a statistically significant improvement in ADHD

symptoms compared to placebo.[2][3] Notably, the active comparators used in the trial,

atomoxetine and OROS methylphenidate, both demonstrated clear therapeutic benefits, further

highlighting the lack of efficacy of Bavisant.[1]

Q2: At what stage of clinical development was Bavisant for ADHD discontinued?

A2: Bavisant's development for ADHD was discontinued after a Phase 2 clinical trial. Johnson

& Johnson, the initial developer, also discontinued its development for narcolepsy.
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Subsequently, the compound, re-designated as BEN-2001, was investigated by BenevolentAI

for Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.

Q3: What was the proposed mechanism of action for Bavisant in treating ADHD?

A3: Bavisant is a potent and selective antagonist or inverse agonist of the histamine H3 (H3R)

receptor. The H3 receptor is predominantly expressed in the central nervous system and acts

as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By

blocking the H3 receptor, Bavisant was hypothesized to increase the release of several key

neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, which are

involved in promoting wakefulness and enhancing cognitive functions relevant to ADHD.

Troubleshooting Guide for Experimental Data
Interpretation
Issue: Difficulty in reconciling the preclinical promise of H3 receptor antagonists with the clinical

trial outcome of Bavisant.

Troubleshooting Steps:

Review the Efficacy Data: The primary efficacy endpoint in the key Phase 2 trial

(NCT00880217) was the change from baseline in the total ADHD Rating Scale, Fourth

Edition (ADHD-RS-IV) score. As shown in Table 1, the improvements observed with

Bavisant were not statistically superior to the placebo response.

Consider the Dose-Response Relationship: While there was a non-significant trend towards

improvement with increasing doses of Bavisant, the highest dose (10 mg/day) did not

achieve statistical significance (p=0.161). This lack of a clear dose-response relationship can

indicate a limited therapeutic window or a fundamental lack of efficacy for the target

indication.

Analyze the Safety and Tolerability Profile: As detailed in Table 2, the higher dosage of

Bavisant (10 mg/day) was less well-tolerated, with a notably higher rate of discontinuation

due to treatment-emergent adverse events (TEAEs) compared to placebo and the lower

Bavisant doses. This suggests that escalating the dose to potentially achieve efficacy might

be limited by tolerability issues.
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Compare with Active Comparators: The significant improvement observed with atomoxetine

and OROS methylphenidate in the same study provides a benchmark for expected efficacy

in this patient population and underscores Bavisant's failure to meet this standard.

Data Presentation
Table 1: Primary Efficacy Results of the Phase 2 Clinical
Trial (NCT00880217)

Treatment Group
Mean Change from
Baseline in Total ADHD-
RS-IV Score (Day 42)

p-value vs. Placebo

Placebo -8.8 -

Bavisant 1 mg/day -9.3 Not performed

Bavisant 3 mg/day -11.2 Not performed

Bavisant 10 mg/day -12.2 0.161

*Based on a step-down closed testing procedure, statistical comparisons for the 1 mg/day and

3 mg/day groups with placebo were not performed because the 10 mg/day group was not

statistically superior to placebo.

Table 2: Safety and Tolerability Data from the Phase 2
Clinical Trial (NCT00880217)
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Treatment Group
Incidence of Total TEAEs
(%)

Discontinuations due to
TEAEs (%)

Placebo 58.9 2.7

Bavisant 1 mg/day 61.8 4.4

Bavisant 3 mg/day 82.4 7.4

Bavisant 10 mg/day 89.0 19.2

Atomoxetine 80 mg/day 83.8 10.8

OROS Methylphenidate 54

mg/day
82.4 8.8

Experimental Protocols
Methodology for the Key Phase 2 Clinical Trial (NCT00880217):

Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group,

multicenter study.

Study Duration: The trial consisted of a screening phase of up to 14 days, a 42-day double-

blind treatment phase, and a 7-day post-treatment follow-up phase.

Participant Population: Men and women aged 18-55 years with an established diagnosis of

ADHD confirmed by clinician and self-report diagnostic measures. The mean age of

participants was 33.9 years, and they were predominantly White men.

Intervention Groups: Participants were randomly assigned to one of six treatment groups:

placebo, Bavisant (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine hydrochloride (80

mg/day), or osmotic-release oral system (OROS) methylphenidate hydrochloride (54

mg/day).

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in

the total ADHD-RS-IV score at day 42.
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Safety Assessments: Safety and tolerability were assessed through the monitoring of

treatment-emergent adverse events (TEAEs).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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